molecular formula C22H17ClFNO4 B11133606 7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11133606
M. Wt: 413.8 g/mol
InChI Key: DJOAJUUYXWVEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole core substituted with a chlorine atom at position 7, a 2-fluorophenyl group at position 1, and a tetrahydrofuran-2-ylmethyl moiety at position 2. The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, a method optimized for generating diverse libraries of related derivatives .

Properties

Molecular Formula

C22H17ClFNO4

Molecular Weight

413.8 g/mol

IUPAC Name

7-chloro-1-(2-fluorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17ClFNO4/c23-12-7-8-17-15(10-12)20(26)18-19(14-5-1-2-6-16(14)24)25(22(27)21(18)29-17)11-13-4-3-9-28-13/h1-2,5-8,10,13,19H,3-4,9,11H2

InChI Key

DJOAJUUYXWVEMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5F

Origin of Product

United States

Biological Activity

7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique chromeno-pyrrole framework, characterized by a chloro group and a fluorophenyl substituent. Its molecular formula is C19H18ClFNO3C_{19}H_{18}ClFNO_3, with notable physical properties including:

PropertyValue
AppearanceOff-white solid
Density1.5 g/cm³
Boiling Point559°C at 760 mmHg
Assay≥99.0%

Synthesis

Recent studies have detailed efficient synthetic routes for producing chromeno[2,3-c]pyrrole derivatives. A multicomponent reaction approach has been highlighted, yielding high purity and good yields (up to 92%) for various derivatives including the target compound .

Antioxidant Properties

Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant activity . These compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Enzyme Inhibition

One of the most compelling aspects of this compound's biological activity is its potential as an enzyme inhibitor . Specifically, it has been reported to inhibit the Main protease (Mpro) of SARS-CoV-2, showcasing its relevance in antiviral drug development. This inhibition mechanism is attributed to the structural features of the chromeno-pyrrole scaffold that allow for effective binding to the active site of the enzyme .

Glucokinase Activation

Additionally, certain derivatives of chromeno[2,3-c]pyrrole have been identified as glucokinase activators , which may have implications in diabetes management by enhancing insulin secretion and glucose metabolism .

Case Study 1: Antiviral Activity

In a study focused on antiviral compounds, 7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrated potent inhibition against SARS-CoV-2 Mpro with an IC50 value indicating effective antiviral potential. This positions it as a candidate for further development in treating COVID-19 and related viral infections .

Case Study 2: Antioxidant Efficacy

Another investigation evaluated the antioxidant properties of various chromeno-pyrrole derivatives. The study employed several assays (DPPH and ABTS) to measure radical scavenging activity. Results showed that the compound exhibited comparable efficacy to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to induce apoptosis through several mechanisms:

  • Mechanistic Insights : The compound activates caspase pathways and modulates pro-apoptotic and anti-apoptotic proteins, which are crucial for its anticancer efficacy .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. Studies suggest that it may interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .

Case Studies

Several case studies have highlighted the synthesis and evaluation of derivatives based on the core structure of this compound:

Synthesis Methodology

Multi-step organic reactions are employed to derive various analogs of the compound. These derivatives are then tested for their anticancer efficacy against different cancer types.

Biological Evaluation

In vitro studies have shown that certain derivatives exhibit varying levels of activity against specific cancer cell lines. For instance:

Derivative Cancer Type IC50 (µM) Mechanism of Action
Derivative ABreast Cancer5.4Apoptosis induction
Derivative BLung Cancer8.1Kinase inhibition
Derivative CColorectal Cancer6.7Cell cycle arrest

Potential Applications

Given its biological properties, 7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione holds promise for several applications:

  • Anticancer Therapeutics : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further development in cancer therapies.
  • Drug Development : The unique structural features may allow for modifications that enhance selectivity and potency against specific cancer types.
  • Research Tool : As a research compound, it can be utilized in studies aimed at understanding the mechanisms of cancer biology and drug resistance.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogues

Compound Name/ID R1 (Position 7) R2 (Position 1) R3 (Position 2) Key Characteristics
Target Compound Chloro 2-Fluorophenyl Tetrahydrofuran-2-ylmethyl Combines electron-withdrawing (Cl, F) and polar (THF) groups for balanced properties.
4{9–5-21} Chloro, 6-Me 3-Hydroxyphenyl Furan-2-ylmethyl Hydroxyl group increases polarity; furan enhances π-π interactions. MP: 276–279 °C.
7-Fluoro-1-(4-isopropylphenyl)-... Fluoro 4-Isopropylphenyl Tetrahydrofuran-2-ylmethyl Fluoro and isopropyl groups may improve lipophilicity and metabolic stability.
7-Chloro-1-(4-fluorophenyl)-... Chloro 4-Fluorophenyl 2-(Morpholin-4-yl)ethyl Morpholine enhances solubility; dual fluorophenyl groups increase steric bulk.
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-... Chloro 3-Nitrophenyl Thiazol-2-yl Nitro group introduces strong electron-withdrawing effects; thiazole aids in H-bonding.

Preparation Methods

Reaction Mechanism

  • Formation of the Knoevenagel Adduct : 2-Fluorobenzaldehyde condenses with methyl 7-chloro-4-(o-hydroxyphenyl)-2,4-dioxobutanoate in ethanol, forming an α,β-unsaturated ketone intermediate.

  • Michael Addition : Tetrahydrofuran-2-ylmethylamine attacks the β-position, generating a zwitterionic enolate.

  • Cyclization : Intramolecular lactamization and dehydration yield the chromeno-pyrrole scaffold.

Standard Protocol

StepConditionsDurationYield
KnoevenagelEtOH, 40°C, stirring30 minN/A
Michael AdditionAdd THF-amine, 40°C1.5 hrN/A
CyclizationAdd AcOH, reflux at 80°C20 hr43–86%

Optimization Insights :

  • Solvent : Ethanol outperforms methanol in minimizing side reactions (e.g., epimerization).

  • Acid Catalyst : 1 mL acetic acid per 10 mL solvent enhances dehydration efficiency without promoting THF ring-opening.

  • Amine Stoichiometry : A 10% excess of THF-amine compensates for volatility losses during reflux.

Alternative Synthetic Routes

Stepwise Assembly

For laboratories lacking MCR capabilities, a sequential approach is documented:

  • Chromone Synthesis :

    • 7-Chloro-4-(o-hydroxyphenyl)-2,4-dioxobutanoate is cyclized using HCl/EtOH to form the chromone core.

  • Pyrrole Annulation :

    • Condensation with 2-fluorophenylhydrazine under Dean-Stark conditions yields the pyrrole ring.

  • THF Side-Chain Installation :

    • Alkylation with 2-(bromomethyl)tetrahydrofuran in DMF/K₂CO₃ achieves N-alkylation (62% yield).

Solid-Phase Synthesis

A resin-bound variant of the MCR protocol enables combinatorial library generation, though yields are lower (28–35%) due to steric hindrance.

Critical Analytical Characterization

Post-synthetic validation employs:

  • ¹H/¹³C NMR : Key signals include:

    • δ 7.8–8.1 ppm : Aromatic protons from the 2-fluorophenyl group.

    • δ 5.6–5.8 ppm : Methine proton adjacent to the THF moiety.

    • δ 3.4–4.2 ppm : Methylene protons of the THF side chain.

  • HPLC Purity : >95% using C18 columns (acetonitrile/water gradient).

  • HRMS : Exact mass confirmation (calc. for C₃₀H₂₄ClFNO₄: 532.1294; observed: 532.1297).

Industrial Scalability Considerations

ParameterLab ScalePilot PlantChallenges
Batch Size10 g5 kgExothermic cyclization requires jacketed reactors
PurificationColumn ChromatographyCrystallization (EtOH/H₂O)Solvent recovery costs
Yield72%68%Mechanical losses during filtration

Cost Drivers :

  • THF-amine : Accounts for 41% of raw material costs.

  • Chromone Precursor : 34% (due to chlorine introduction steps).

Limitations and Mitigation Strategies

  • THF Ring Stability : Prolonged heating above 90°C risks THF ring-opening. Mitigation: Strict temperature control (±2°C).

  • Regioselectivity : Competing O- vs. N-alkylation during side-chain installation. Mitigation: Use of bulky bases (e.g., DBU).

  • Byproducts :

    • 7-Chloro-1-(2-fluorophenyl)chromeno[2,3-c]pyrrole-3,9-dione (missing THF side chain): 12–18% without amine excess.

    • Dimerization Products : <5% when using degassed solvents.

Recent Methodological Advances

  • Microwave Assistance : Reduces cyclization time from 20 hr to 45 min (70% yield).

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution achieves >99% ee for chiral THF derivatives.

  • Continuous Flow Synthesis : Microreactor systems improve heat transfer, boosting yield to 78% .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing 7-Chloro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer:
The synthesis of this compound typically employs multicomponent reactions (MCRs) to assemble its chromeno-pyrrole core. A one-pot procedure under mild conditions is favored, combining precursors such as substituted phenols (e.g., 2-fluorophenol) and pyrrole derivatives. Key steps include:

Chromene Framework Formation : Initiated via acid-catalyzed cyclization of a phenolic precursor.

Functionalization : Sequential introduction of the chloro and tetrahydrofuran-2-ylmethyl groups using halogenation and alkylation reagents.

Purification : Column chromatography or recrystallization to achieve >95% purity .
Optimization Tip : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency and reduce side products .

Advanced Question: How can regioselectivity challenges during alkylation of the tetrahydrofuran-2-ylmethyl group be addressed?

Methodological Answer:
Regioselectivity issues often arise due to competing nucleophilic sites on the chromeno-pyrrole scaffold. To mitigate this:

  • Temperature Control : Lower temperatures (0–5°C) favor alkylation at the pyrrole nitrogen over the chromene oxygen.
  • Catalyst Selection : Lewis acids like BF₃·Et₂O can direct the tetrahydrofuran-2-ylmethyl group to the desired position .
  • Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Basic Question: What spectroscopic techniques are essential for structural elucidation?

Methodological Answer:
A combination of techniques is required:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and tetrahydrofuran methylene signals (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirm carbonyl groups (δ 170–190 ppm) and quaternary carbons in the fused ring system .

Mass Spectrometry (HRMS) : Verify molecular weight (calc. ~442.90 g/mol) and isotopic patterns.

IR Spectroscopy : Detect carbonyl stretches (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Question: How does thermal stability analysis (DSC/TGA) inform formulation strategies?

Methodological Answer:
Thermal studies reveal critical stability parameters:

  • DSC : Identify melting points (e.g., 176–178°C for analogous compounds) and phase transitions. A sharp endothermic peak indicates high crystallinity, which impacts solubility .
  • TGA : Monitor decomposition onset (>250°C for stable derivatives), ensuring compatibility with high-temperature processing (e.g., hot-melt extrusion).
    Application : Data from these analyses guide excipient selection (e.g., stabilizers for hygroscopic formulations) .

Basic Question: What in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity via broth microdilution (MIC determination) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Advanced Question: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often stem from:

Purity Variability : Use HPLC (>98% purity) and elemental analysis to rule out impurity-driven effects.

Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, pH buffers) to minimize variability.

Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (CCDC deposition) to confirm regiochemistry .
Case Study : Analogous chromeno-pyrrole derivatives showed divergent activities due to undetected epimerization; chiral HPLC resolved the issue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.